![molecular formula C22H17BrO4 B3667900 3-[(4-BROMOPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B3667900.png)
3-[(4-BROMOPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE
Descripción general
Descripción
3-[(4-BROMOPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a benzopyran core structure, which is often associated with biological activity and pharmacological potential.
Métodos De Preparación
The synthesis of 3-[(4-BROMOPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE typically involves multiple steps, including the formation of the benzopyran core and subsequent functionalization. One common synthetic route involves the condensation of appropriate phenolic and bromophenylmethoxy precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and material science.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-[(4-BROMOPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Molecular docking studies have shown that it can fit into the active sites of target proteins, stabilizing the enzyme-inhibitor complex through hydrophobic interactions .
Comparación Con Compuestos Similares
Similar compounds include:
4-(4-Bromophenyl)-thiazol-2-amine derivatives: Known for their antifungal and antimicrobial activities.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Exhibits versatile biological activities.
Benzamide, N-(4-bromophenyl)-3-methoxy-: Another compound with a bromophenyl group, used in various chemical applications.
Compared to these compounds, 3-[(4-BROMOPHENYL)METHOXY]-8-METHOXY-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE stands out due to its unique benzopyran core, which may confer distinct biological activities and synthetic versatility.
Propiedades
IUPAC Name |
3-[(4-bromophenyl)methoxy]-8-methoxy-4-methylbenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrO4/c1-13-20(26-12-14-3-5-15(23)6-4-14)10-9-18-17-8-7-16(25-2)11-19(17)22(24)27-21(13)18/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGBYJZUMDIXBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


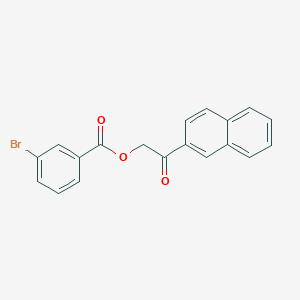
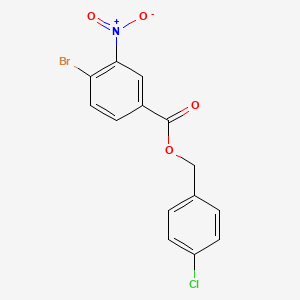
![2-[4-(benzoyloxy)phenyl]-2-oxoethyl 3-methyl-4-nitrobenzoate](/img/structure/B3667842.png)
![5-{2-[(2-fluorobenzyl)oxy]-5-methylbenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3667850.png)
![2-methyl-N-[[3-[[(2-methylbenzoyl)amino]methyl]phenyl]methyl]benzamide](/img/structure/B3667851.png)
![3-[(2-METHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE](/img/structure/B3667858.png)
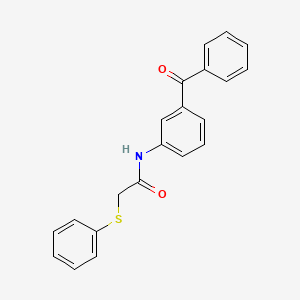
![2-[(4-Bromophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B3667868.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B3667879.png)
![4-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]OXY}ACETYL)PHENYL BENZOATE](/img/structure/B3667888.png)
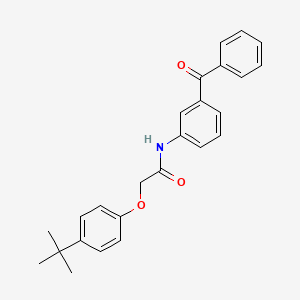
![1-(5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B3667905.png)
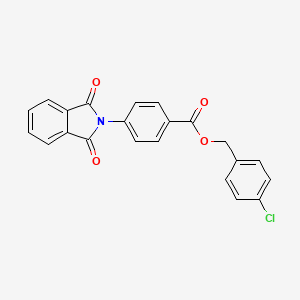
![2-(4-ETHYLPHENYL)-2-OXOETHYL 3-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOATE](/img/structure/B3667916.png)
